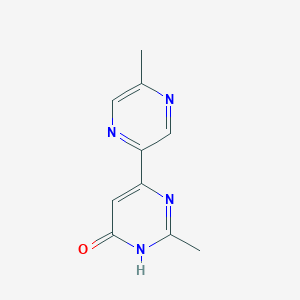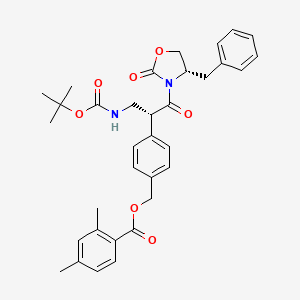
Netarsudil Impurity 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Netarsudil Impurity 3 is a chemical compound that is often encountered as a byproduct in the synthesis of netarsudil, a medication used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. This impurity is significant in pharmaceutical research and quality control to ensure the purity and efficacy of the final medicinal product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Netarsudil Impurity 3 typically involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally involves the reaction of precursor molecules under controlled conditions to produce the impurity. Common reagents used in these reactions include organic solvents, acids, and bases, which facilitate the formation of the desired impurity.
Industrial Production Methods
In an industrial setting, the production of this compound is closely monitored to ensure that it remains within acceptable limits. This involves the use of high-performance liquid chromatography (HPLC) and other analytical techniques to detect and quantify the impurity. The production process is optimized to minimize the formation of impurities while maximizing the yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Netarsudil Impurity 3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents include acids, bases, oxidizing agents, and reducing agents, which facilitate the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the impurity.
Applications De Recherche Scientifique
Netarsudil Impurity 3 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.
Biology: It is studied for its potential biological effects and interactions with biological molecules.
Medicine: It is important in pharmaceutical research to ensure the safety and efficacy of netarsudil-containing medications.
Industry: It is used in quality control processes to monitor the purity of pharmaceutical products.
Mécanisme D'action
The mechanism of action of Netarsudil Impurity 3 is not well-documented, but it is believed to interact with various molecular targets and pathways. As an impurity, its primary significance lies in its potential to affect the overall efficacy and safety of the final medicinal product. Understanding its mechanism of action is crucial for developing strategies to minimize its formation and impact.
Comparaison Avec Des Composés Similaires
Netarsudil Impurity 3 can be compared with other impurities and related compounds, such as:
- Netarsudil Impurity 1
- Netarsudil Impurity 2
- Netarsudil Impurity 4
Each of these impurities has unique chemical properties and potential impacts on the final product. This compound is unique in its specific chemical structure and the conditions under which it is formed. Understanding these differences is important for optimizing the synthesis and quality control of netarsudil-containing medications.
Propriétés
Formule moléculaire |
C34H38N2O7 |
|---|---|
Poids moléculaire |
586.7 g/mol |
Nom IUPAC |
[4-[(2R)-1-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate |
InChI |
InChI=1S/C34H38N2O7/c1-22-11-16-28(23(2)17-22)31(38)41-20-25-12-14-26(15-13-25)29(19-35-32(39)43-34(3,4)5)30(37)36-27(21-42-33(36)40)18-24-9-7-6-8-10-24/h6-17,27,29H,18-21H2,1-5H3,(H,35,39)/t27-,29-/m0/s1 |
Clé InChI |
NSOMNFZMKOXFDK-YTMVLYRLSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@H](CNC(=O)OC(C)(C)C)C(=O)N3[C@H](COC3=O)CC4=CC=CC=C4)C |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CNC(=O)OC(C)(C)C)C(=O)N3C(COC3=O)CC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1,1-Dimethylethyl)-a-[hydroxy(1,3,4-trimethyl-1H-pyrazol-5-yl)methylene]benzeneacetonitrile (E/Z mixture)](/img/structure/B13428168.png)
![(1R,2R,5S,8S,9S,10R,11R)-6-(dideuteriomethylidene)-5-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B13428179.png)
![(1S,2S,5S)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B13428183.png)


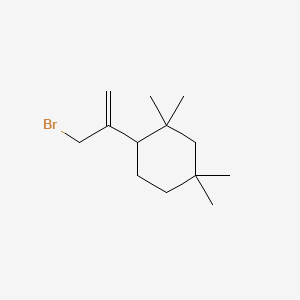
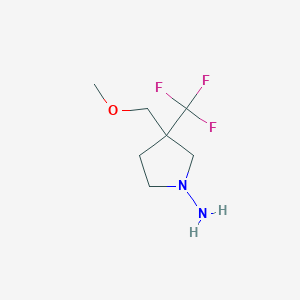
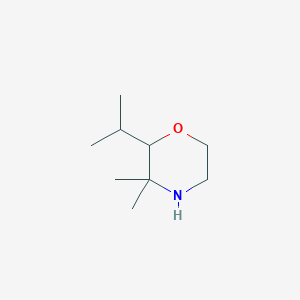
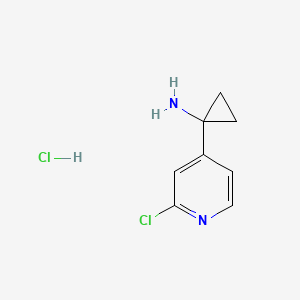
![2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B13428214.png)

![1-[(2R,4R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428227.png)
